molecular formula C15H18N2O3S B2391944 1-(1-(3-(3-Methylthiophen-2-yl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1904062-75-4

1-(1-(3-(3-Methylthiophen-2-yl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2391944
CAS No.: 1904062-75-4
M. Wt: 306.38
InChI Key: JLNXQONXHIRYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3-(3-Methylthiophen-2-yl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its unique structure, which includes a pyrrolidine-2,5-dione ring and a 3-methylthiophen-2-yl group, making it a subject of interest for various research fields.

Preparation Methods

The synthesis of 1-(1-(3-(3-Methylthiophen-2-yl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione involves multiple steps. The synthetic route typically starts with the preparation of the 3-methylthiophen-2-yl group, followed by its attachment to a propanoyl group. This intermediate is then reacted with azetidin-3-yl and pyrrolidine-2,5-dione under specific conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-(1-(3-(3-Methylthiophen-2-yl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the thiophenyl group can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(3-(3-Methylthiophen-2-yl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and protein binding.

    Medicine: Research indicates its potential use in developing new therapeutic agents, especially for conditions related to pain and inflammation.

    Industry: It is explored for its applications in creating environmentally friendly materials and processes.

Mechanism of Action

The mechanism of action of 1-(1-(3-(3-Methylthiophen-2-yl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as analgesic or anti-inflammatory effects .

Comparison with Similar Compounds

When compared to similar compounds, 1-(1-(3-(3-Methylthiophen-2-yl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione stands out due to its unique structural features and diverse applications. Similar compounds include:

    Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core but differ in their substituents, leading to variations in their biological and chemical properties.

    Thiophene derivatives: Compounds with thiophene rings exhibit different reactivity and applications based on their substituents and functional groups.

Properties

IUPAC Name

1-[1-[3-(3-methylthiophen-2-yl)propanoyl]azetidin-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-10-6-7-21-12(10)2-3-13(18)16-8-11(9-16)17-14(19)4-5-15(17)20/h6-7,11H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNXQONXHIRYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CC(C2)N3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.